molecular formula C7H4ClNO B1592157 2-Chloro-3-hydroxybenzonitrile CAS No. 51786-11-9

2-Chloro-3-hydroxybenzonitrile

Cat. No. B1592157
CAS RN: 51786-11-9
M. Wt: 153.56 g/mol
InChI Key: DERLNEQRYBEGFW-UHFFFAOYSA-N
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Description

2-Chloro-3-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4ClNO and a molecular weight of 153.57 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-hydroxybenzonitrile consists of a benzene ring with a chlorine atom and a hydroxyl group attached to adjacent carbon atoms, and a nitrile group attached to the third carbon atom .


Physical And Chemical Properties Analysis

2-Chloro-3-hydroxybenzonitrile is a solid substance . It has a molecular weight of 153.57 .

Scientific Research Applications

  • Green Synthesis of Benzonitrile

    • Field : Organic Chemistry
    • Summary : The compound is used in the green synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . This method is advantageous due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .
    • Method : The process involves the use of ionic liquid as the recycling agent. The ionic liquid exhibits multiple roles of co-solvent, catalysis, and phase separation, thus eliminating the use of metal salt catalyst .
    • Results : When the molar ratio of benzaldehyde to hydroxylamine was 1:1.5, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 hours .
  • One-step Synthesis of 2-chlorobenzonitrile

    • Field : Materials Science
    • Summary : 2-Chloro-3-hydroxybenzonitrile is used in a one-step synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation .
    • Method : A series of V2O5/Al2O3 catalysts were prepared by a wet impregnation method and employed for this synthesis in a fixed bed reactor at atmospheric pressure .
    • Results : The 10 wt% V2O5/Al2O3 catalyst was found to be the best, and the high selectivity for 2-chlorobenzonitrile was presumably due to the formation of the isolated surface and polymeric tetrahedral vanadia species along with aluminum vanadate species .
  • Synthesis of 6-aminophenanthridines

    • Field : Organic Chemistry
    • Summary : 2-Chloro-4-hydroxybenzonitrile may be used in the synthesis of 6-aminophenanthridines via Suzuki-Miyaura coupling reaction .
    • Method : The specific method of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Preparation of 5-bromo-2-chloro-4-hydroxybenzonitrile
    • Field : Organic Chemistry
    • Summary : 2-Chloro-4-hydroxybenzonitrile may be used in the preparation of 5-bromo-2-chloro-4-hydroxybenzonitrile .
    • Method : The specific method of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

The safety information for 2-Chloro-3-hydroxybenzonitrile indicates that it has a GHS07 pictogram and a warning signal word . The specific hazard statements and precautionary statements are not provided in the search results.

Future Directions

A green synthesis method using ionic liquid as a recycling agent has been proposed for the synthesis of benzonitrile, a related compound . This method simplifies the separation process and eliminates the need for metal salt catalysts . The ionic liquid can be easily recovered by phase separation and recycled directly after the reaction . This novel route could potentially be applicable to the synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles .

properties

IUPAC Name

2-chloro-3-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERLNEQRYBEGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40613850
Record name 2-Chloro-3-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40613850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-hydroxybenzonitrile

CAS RN

51786-11-9
Record name 2-Chloro-3-hydroxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51786-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40613850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-3-hydroxybenzaldehyde [(2 g, 12.8 mmol) WO 2005007633, p 34] and hydroxylammonium chloride (1.33 g, 19.6 mmol) in acetic acid (20 mL) was heated under reflux for 2 hours. The reaction mixture was then cooled to room temperature and partitioned between diethyl ether and water. The organic layer was separated, washed with brine, dried over magnesium sulfate and concentrated in vacuo to give a white solid. The solid was then dissolved in ethyl acetate washed with water and brine, dried over magnesium sulfate and concentrated in vacuo to afford the title compound as a solid in quantitative yield.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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